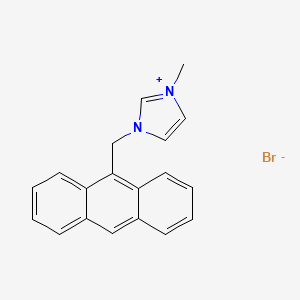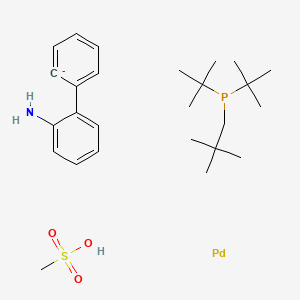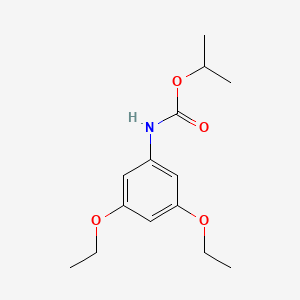
1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an octadecyloxy chain, and a butylcarbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate typically involves the following steps:
Formation of the Hydroxy Group: The hydroxy group can be introduced through the reaction of a suitable alcohol with a protecting group, followed by deprotection.
Attachment of the Octadecyloxy Chain: The octadecyloxy chain can be attached via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Butylcarbamate Moiety: The butylcarbamate group can be introduced through the reaction of an amine with a butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The octadecyloxy chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the octadecyloxy chain may result in a variety of alkyl or aryl ethers.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving hydroxy and carbamate groups.
Industry: It can be used in the formulation of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the octadecyloxy chain and butylcarbamate moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
- 1-Hydroxy-3-(octadecyloxy)-2-propanyl palmitate
Uniqueness
1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89078-62-6 |
|---|---|
Molekularformel |
C26H53NO4 |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
(1-hydroxy-3-octadecoxypropan-2-yl) N-butylcarbamate |
InChI |
InChI=1S/C26H53NO4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-25(23-28)31-26(29)27-21-6-4-2/h25,28H,3-24H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
CZESPRRFOLBSOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
![3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14124028.png)

![2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14124041.png)



![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14124062.png)
![D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester](/img/structure/B14124066.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14124072.png)
![[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14124082.png)
![3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124089.png)
